molecular formula C20H21N5O3 B4299543 ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE

ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE

Cat. No.: B4299543
M. Wt: 379.4 g/mol
InChI Key: HXTGZTVXRCOEQU-UHFFFAOYSA-N
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Description

ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE is a complex organic compound that features a tetrazole ring, which is known for its stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring and the subsequent coupling with other functional groups to form the final product. Common reagents used in the synthesis include hydrazine derivatives, phenylacetic acid, and ethyl bromoacetate. The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of catalysts and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and related heterocyclic compounds, such as:

Uniqueness

ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE is unique due to its specific combination of functional groups and the presence of the tetrazole ring, which imparts stability and diverse reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-phenyl-2-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-2-28-20(27)17(13-15-9-5-3-6-10-15)21-18(26)14-25-23-19(22-24-25)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTGZTVXRCOEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE
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ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE
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ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE
Reactant of Route 4
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ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE
Reactant of Route 5
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ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE
Reactant of Route 6
ETHYL 3-PHENYL-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]PROPANOATE

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